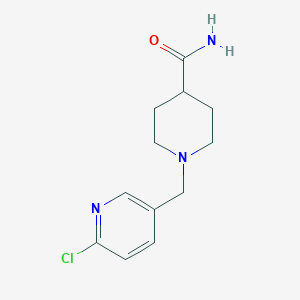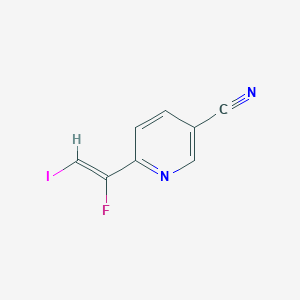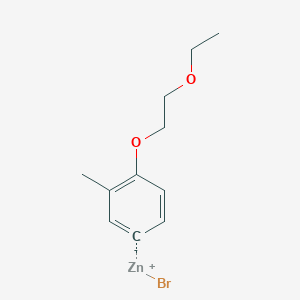
4-(2-Ethoxyethoxy)-3-methylphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethoxyethoxy)-3-methylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds through various coupling reactions, making it a versatile tool in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(2-ethoxyethoxy)-3-methylphenylzinc bromide typically involves the reaction of 4-(2-ethoxyethoxy)-3-methylphenylmagnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Formation of Grignard Reagent:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-(2-Ethoxyethoxy)-3-methylphenylzinc bromide undergoes various types of reactions, including:
Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Organic Halides: Serve as electrophiles in coupling reactions.
Inert Atmosphere: Reactions are typically conducted under nitrogen or argon to prevent oxidation.
Major Products Formed
Coupling Products: Formation of biaryl compounds or other complex organic molecules through carbon-carbon bond formation.
Substitution Products: Organic molecules with substituted functional groups.
科学研究应用
4-(2-Ethoxyethoxy)-3-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 4-(2-ethoxyethoxy)-3-methylphenylzinc bromide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc center. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the phenyl group and enhancing its nucleophilicity. This allows for efficient coupling or substitution reactions.
相似化合物的比较
Similar Compounds
4-(2-Ethoxyethoxy)-3-methylphenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
4-(2-Ethoxyethoxy)-3-methylphenylboronic acid: Used in Suzuki coupling reactions.
4-(2-Ethoxyethoxy)-3-methylphenylsilane: Utilized in Hiyama coupling reactions.
Uniqueness
4-(2-Ethoxyethoxy)-3-methylphenylzinc bromide is unique due to its specific reactivity profile, offering advantages in certain coupling reactions where other organometallic reagents may not be as effective. Its use in Negishi coupling, in particular, highlights its versatility and efficiency in forming carbon-carbon bonds.
属性
分子式 |
C11H15BrO2Zn |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(2-ethoxyethoxy)-2-methylbenzene-4-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-12-8-9-13-11-7-5-4-6-10(11)2;;/h5-7H,3,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
LMHCOVXGGQUEOU-UHFFFAOYSA-M |
规范 SMILES |
CCOCCOC1=C(C=[C-]C=C1)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


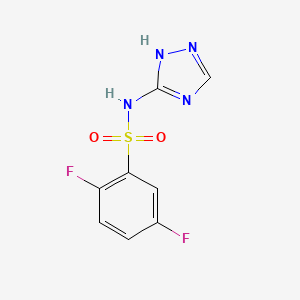
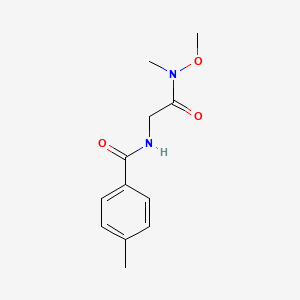
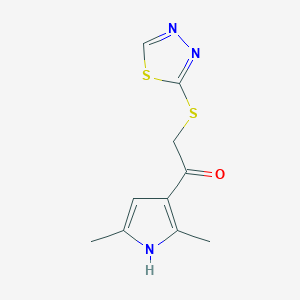
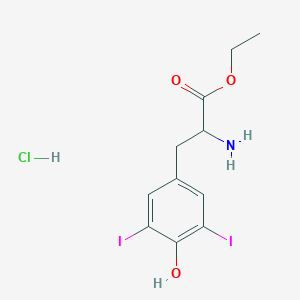
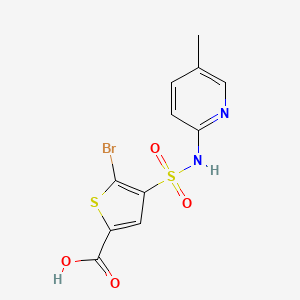

![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
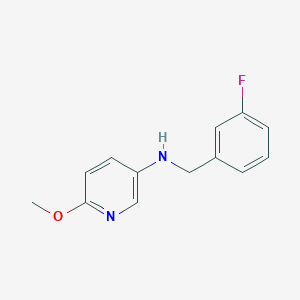
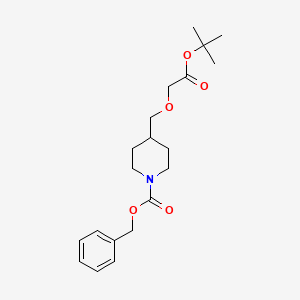
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)

![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
